4-氧代环己烷-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Sulfonamide compounds, such as 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide and various sulfonamide derivatives, are synthesized through reactions involving sulfonyl chlorides with amines or other substrates. These processes are characterized by their efficiency and the ability to yield complex sulfonamide structures with potential biological activities (Sarojini, Krishnan, Kanakam, & Muthu, 2012). The synthesis typically involves environmental-friendly methods and aims to explore the three-dimensional behavior and interactions of the resulting sulfonamide derivatives (Ashfaq, Arshad, Danish, Asiri, Khatoon, Mustafa, Zolotarev, Butt, & Şahin, 2016).

Molecular Structure Analysis

The structural characterization of sulfonamide compounds is commonly performed using techniques like FTIR, NMR, single crystal X-ray diffraction, and thermal analysis. Studies provide insights into the molecular geometry, vibrational frequencies, and stability of molecules, often supported by computational methods such as Density Functional Theory (DFT) (Sarojini et al., 2012). These analyses reveal the intricate details of sulfonamide molecular structures, including bond lengths, angles, and electronic properties, contributing to a deeper understanding of their chemical behavior.

科学研究应用

合成和结构分析

已通过各种技术合成和表征了4-氧代环己烷-1-磺酰胺衍生物。例如,Danish等人(2021年)合成了新的磺酰胺衍生物,包括4-((2,4-二氯苯磺酰胺)甲基)环己烷羧酸,并使用FTIR、ESI-MS和X射线晶体学对其进行了表征。这些研究揭示了这些化合物中的氢键和特定的晶体结构(Danish, Akhtar, Ashfaq, Arshad, & Asiri, 2021)。同样,Ashfaq等人(2016年)专注于合成和描述氨甲环酸新磺酰胺衍生物的分子间相互作用,为其三维行为和相互作用提供了见解(Ashfaq, Arshad, Danish, Asiri, Khatoon, Mustafa, Zolotarev, Butt, & Şahin, 2016)。

化学催化和反应

磺酰胺基团,包括4-氧代环己烷-1-磺酰胺中的基团,在各种化学反应中起着重要作用。例如,Goli-Jolodar、Shirini和Seddighi(2016年)引入了一种新型纳米N-磺酸Brönsted酸性催化剂,有效用于促进多羟基喹啉衍生物的合成(Goli-Jolodar, Shirini, & Seddighi, 2016)。此外,Du等人(2017年)展示了一种铜催化的选择性氧化气相级联反应,涉及磺酰胺,突出了磺酰胺基团在促进复杂化学反应中的多功能性(Du, Wang, Sha, Qian, Mei, Han, & Pan, 2017)。

环境应用

在环境科学中,研究了磺酰胺与其他元素的相互作用。Sharma、Mishra和Nesnas(2006年)探讨了磺胺类抗菌药物被六价铁氧化的过程,为这些化合物的环境命运提供了重要见解(Sharma, Mishra, & Nesnas, 2006)。

分子和结构研究

磺酰胺的分子和结构方面已得到广泛研究。Sarojini等人(2012年)对4-甲基-N-(萘基)苯磺酰胺进行了研究,利用NBO和HOMO-LUMO分析等方法分析了其稳定性和分子相互作用(Sarojini, Krishnan, Kanakam, & Muthu, 2012)。这种研究对于理解这些化合物在各个领域的性质和应用至关重要。

作用机制

Target of Action

The primary target of 4-Oxocyclohexane-1-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

4-Oxocyclohexane-1-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, thereby preventing PABA from binding to the enzyme and halting the synthesis of folic acid . This results in the inhibition of bacterial growth and reproduction .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle in bacteria . Folic acid is a vital component in the synthesis of nucleic acids and amino acids, the building blocks of DNA and proteins, respectively . Therefore, the disruption of folic acid synthesis affects these crucial biochemical pathways, leading to the inhibition of bacterial growth and reproduction .

Pharmacokinetics

Sulfonamides, in general, are known for their high resistance to biodegradation, which may lead to long residence times in both water and soil matrices . More research is needed to outline the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Oxocyclohexane-1-sulfonamide and their impact on bioavailability.

Result of Action

The molecular and cellular effects of 4-Oxocyclohexane-1-sulfonamide’s action primarily involve the inhibition of bacterial growth and reproduction. By disrupting the synthesis of folic acid, the compound prevents the formation of nucleic acids and proteins, thereby inhibiting the growth and reproduction of bacteria .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Oxocyclohexane-1-sulfonamide. For instance, the compound’s biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices . This suggests that environmental conditions such as pH, temperature, and the presence of other substances could potentially affect the compound’s action and stability

生化分析

Biochemical Properties

These activities allow them to play a role in treating a diverse range of disease states .

Cellular Effects

Sulfonamides can have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

Sulfonamides are known to competitively inhibit the conversion of p-aminobenzoic acid to dihydropteroate, which bacteria need for folate synthesis and ultimately purine and DNA synthesis .

Temporal Effects in Laboratory Settings

It is known that sulfonamides can be modified, degraded, or used as nutrients by some bacteria .

Dosage Effects in Animal Models

Sulfonamides are known to have potential to cause various unfavorable side effects including diseases of the digestive and respiratory tracts .

Metabolic Pathways

Sulfonamides are known to be metabolized mainly by the liver and excreted by the kidneys .

Transport and Distribution

Most sulfonamides are readily absorbed orally and, when applied to burns, topically .

Subcellular Localization

It is known that sulfonamides are distributed throughout the body .

属性

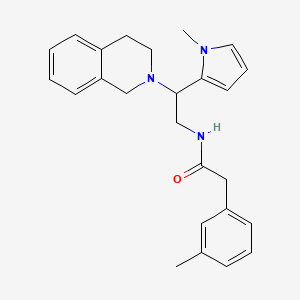

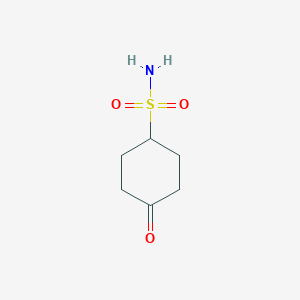

IUPAC Name |

4-oxocyclohexane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c7-11(9,10)6-3-1-5(8)2-4-6/h6H,1-4H2,(H2,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZOSKHKAHTKNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(Cyanomethyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2492806.png)

![N-[2-[Benzyl(methyl)amino]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2492812.png)

![(E)-N-[1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2492813.png)

![4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2492820.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492821.png)

![N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2492827.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2492828.png)